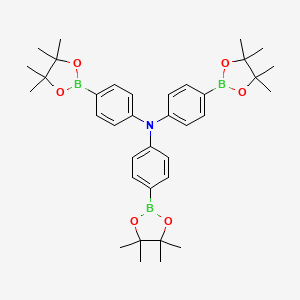

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine, also known as TPA-3BO, is a triphenylamine with a boronic acid pinacol ester on the end of each benzene ring . It has electron and dipole transport properties and is used as the electron transport material in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

TPA-3BO can be synthesized by coupling an amine with a boronic acid . In addition, it can be prepared via a Suzuki coupling reaction of 2,4,6-tris [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine with tris (4-bromophenyl)amine .Molecular Structure Analysis

The molecular structure of TPA-3BO consists of a triphenylamine core with a boronic acid pinacol ester on the end of each benzene ring . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure .Chemical Reactions Analysis

The boronic acid pinacol ester functional groups in TPA-3BO are ideal for Suzuki cross-coupling reactions to extend the size of the structure . Triarylamine (TAA) derivatives, such as TPA-3BO, are good electrode materials for their high charge mobilities, excellent thermal stabilities, and high redox activity .Wissenschaftliche Forschungsanwendungen

Covalent Organic Frameworks (COFs)

This compound is a trigonal bridging ligand linker for COFs in applications of effective iodine uptake and supercapacitors . It’s ideal for Suzuki cross-coupling reaction to extend the size of the structure .

Electrode Materials

Triarylamine (TAA) derivatives are good electrode materials for their high charge mobilities, excellent thermal stabilities, and high redox activity . Polytriarylamines (PTAAs) allow reversible radical redox reactions to occur through charge/discharge .

Porous Aromatic Frameworks (PAFs)

Porous aromatic frameworks (PAFs) LNU-58, prepared through Suzuki cross-coupling polymerization of this compound and 3,5-dibromoazobenzene, can adsorb iodine effectively .

Conjugated Microporous Polymer (CMP)

The CMP TPA-TAB, with a large BET surface area (490 m2 g-1), demonstrated great thermal stability while being employed as electrode materials in supercapacitor devices .

Optoelectronic Devices

This compound is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to the appropriate properties .

Organic Light Emitting Diodes (OLEDs)

Triphenylamine (TPA) and related derivatives are widely used as three-dimensional conjugated systems of organic semiconductors (OSCs) with superior performance transporting/hole-injecting behavior or luminophore materials in LEDs .

Solar Cells

Their multifunctional and amorphous properties offer the possibilities to develop active materials for organic fotovoltaic diodes and solar cells with charge transport and isotropic optical properties .

Nanostructure Film Dopant

This molecule is used as a dopant of nanostructure film that it increasing carrier concentration .

Wirkmechanismus

Zukünftige Richtungen

TPA-3BO has shown potential in applications such as effective iodine uptake and supercapacitors . It has been used in the synthesis of porous aromatic frameworks (PAFs) and conjugated microporous polymers (CMPs), which have demonstrated great thermal stability and high specific capacitance . These materials have potential applications in energy storage and environmental remediation .

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48B3NO6/c1-31(2)32(3,4)42-37(41-31)25-13-19-28(20-14-25)40(29-21-15-26(16-22-29)38-43-33(5,6)34(7,8)44-38)30-23-17-27(18-24-30)39-45-35(9,10)36(11,12)46-39/h13-24H,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUSFKMKLSUKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48B3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)

![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)

![[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)

![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2415266.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)

![N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2415268.png)